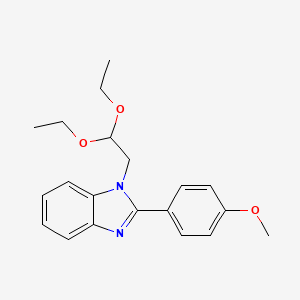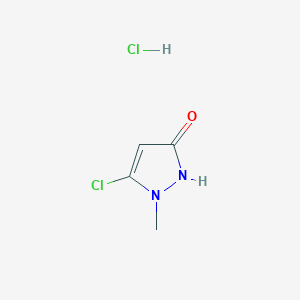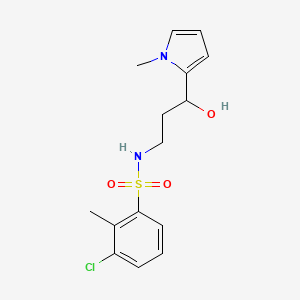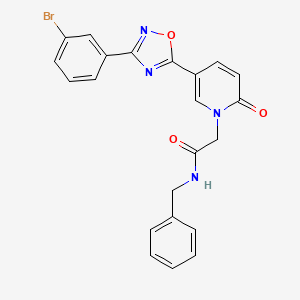![molecular formula C14H14N4O4 B2740353 methyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate CAS No. 383148-51-4](/img/structure/B2740353.png)
methyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate is a complex organic compound featuring a benzodioxin moiety and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
This compound is typically synthesized via a multistep synthetic route. Key steps include:
Formation of the 1,4-benzodioxin ring: : This involves cyclization reactions starting from appropriate catechol derivatives.
Introduction of the triazole moiety: : Often accomplished via azide-alkyne cycloaddition.
Final coupling step: : The methyl ester is introduced in the final stages through esterification reactions under acidic conditions.
Industrial Production Methods
Industrial-scale production usually involves optimizing reaction conditions like temperature, pressure, and the use of catalysts to maximize yield and purity. Batch reactors are commonly employed, with thorough purification processes including crystallization or chromatography.
化学反应分析
Types of Reactions
This compound is reactive in several ways:
Oxidation: : Can be oxidized at specific sites, especially at the benzodioxin ring.
Reduction: : Reduction reactions can alter the triazole ring and other conjugated systems.
Substitution: : Nucleophilic substitutions are common, especially at reactive positions adjacent to the triazole ring.
Common Reagents and Conditions
Oxidation: : Utilizes agents like potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: : Typically employs hydrogen gas with palladium on carbon as a catalyst.
Substitution: : Uses halogenating agents and strong bases like sodium hydride for effective substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced triazole analogs, and substituted benzodioxin variants.
科学研究应用
Chemistry
In chemistry, this compound serves as a key intermediate for synthesizing more complex molecules, especially in developing new pharmaceuticals.
Biology
Biologically, it's studied for its interaction with cellular enzymes and potential as an inhibitor of specific biochemical pathways.
Medicine
Medically, it shows promise in antifungal and anticancer research due to its ability to disrupt cellular processes in pathogens and malignant cells.
Industry
Industrially, it's useful in creating specialized polymers and materials with unique properties derived from its chemical structure.
作用机制
This compound's mechanism of action often involves binding to active sites of enzymes or receptors, disrupting their normal function. For instance, its triazole ring might interact with cytochrome P450 enzymes, inhibiting their activity, which is crucial for its antifungal properties.
相似化合物的比较
Similar Compounds
Methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)propanoate
Ethyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate
Uniqueness
The presence of the 1H-1,2,4-triazol-1-yl prop-2-enoate group differentiates it significantly, providing distinctive reactivity and biological activity compared to similar compounds with different ester or alkyne groups.
属性
IUPAC Name |
methyl (E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-20-14(19)11(18-9-15-8-17-18)7-16-10-2-3-12-13(6-10)22-5-4-21-12/h2-3,6-9,16H,4-5H2,1H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILGTCGMAFJYMF-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC2=C(C=C1)OCCO2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=CC2=C(C=C1)OCCO2)/N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2740276.png)

![4-[(2Z)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2740281.png)
![Tricyclo[2.2.1.02,6]heptan-1-ylmethanol](/img/structure/B2740282.png)


![tert-butyl N-[(3-methylphenyl)methyl]carbamate](/img/structure/B2740286.png)
![3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole](/img/structure/B2740287.png)
![N-[(4-chlorophenyl)methyl]-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2740289.png)
![N-benzyl-2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2740290.png)
![1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2740291.png)

